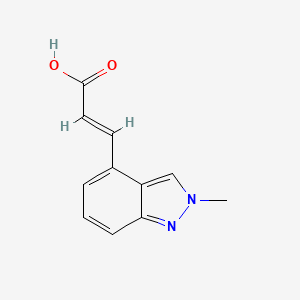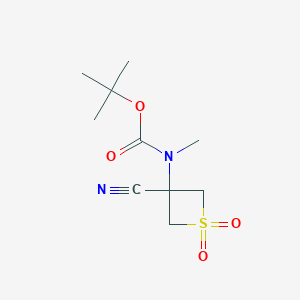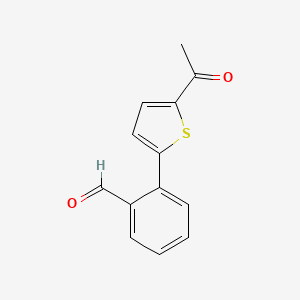
Triphenyl(4,4,4-trifluorobutyl)phosphonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl(4,4,4-trifluorobutyl)phosphonium iodide is a chemical compound with the molecular formula C22H21F3IP. It is a phosphonium salt, characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and a 4,4,4-trifluorobutyl group, with iodide as the counterion .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(4,4,4-trifluorobutyl)phosphonium iodide typically involves the reaction of triphenylphosphine with 4,4,4-trifluorobutyl iodide. A common method includes charging a glass vial with triphenylphosphine (3.93 g, 15 mmol), 4,4,4-trifluorobutyl iodide (3.57 g, 15 mmol), and toluene (10 mL). The mixture is then heated to 85°C overnight (approximately 16 hours) and subsequently cooled to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
Triphenyl(4,4,4-trifluorobutyl)phosphonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Oxidation and Reduction: The phosphonium center can be involved in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Oxidizing Agents: Potential oxidizing agents include peroxides and halogens.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phosphonium salts.
科学的研究の応用
Triphenyl(4,4,4-trifluorobutyl)phosphonium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound can be used in studies involving phosphonium-based probes for cellular imaging.
Medicine: Research into phosphonium salts has explored their potential as antimicrobial and anticancer agents.
Industry: The compound may be used in the development of flame retardants and other specialty chemicals.
作用機序
The mechanism by which triphenyl(4,4,4-trifluorobutyl)phosphonium iodide exerts its effects involves the interaction of the phosphonium group with various molecular targets. The positively charged phosphorus atom can interact with negatively charged cellular components, affecting cellular processes such as membrane potential and enzyme activity. The trifluorobutyl group may enhance the compound’s lipophilicity, facilitating its entry into cells .
類似化合物との比較
Similar Compounds
Tetraphenylphosphonium iodide: Similar in structure but lacks the trifluorobutyl group.
Tetramethylphosphonium iodide: Contains methyl groups instead of phenyl and trifluorobutyl groups.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine, lacking the phosphonium center.
Uniqueness
Triphenyl(4,4,4-trifluorobutyl)phosphonium iodide is unique due to the presence of the trifluorobutyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for specific applications in organic synthesis and biological research .
特性
分子式 |
C22H21F3IP |
|---|---|
分子量 |
500.3 g/mol |
IUPAC名 |
triphenyl(4,4,4-trifluorobutyl)phosphanium;iodide |
InChI |
InChI=1S/C22H21F3P.HI/c23-22(24,25)17-10-18-26(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H/q+1;/p-1 |
InChIキー |
NBOUTVJQFFVKRR-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CCCC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


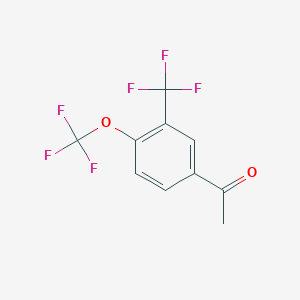
![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856910.png)
![3,5-Dimethyl-1H-pyrazolo[4,3-B]pyridin-7-OL](/img/structure/B12856914.png)
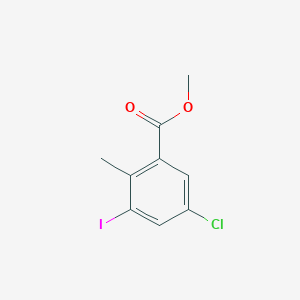
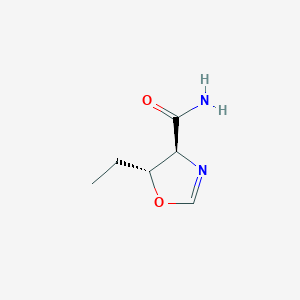
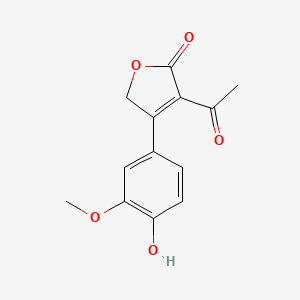
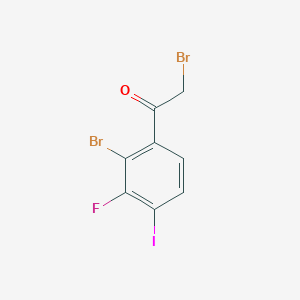
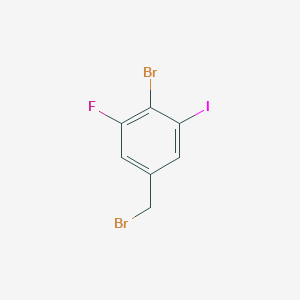
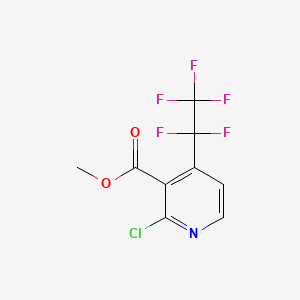

![Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12856945.png)
